N-Stearoylglycine
Overview
Description
N-Stearoylglycine, also known as 2-(octadecanoylamino)acetic acid, is a bioactive lipid belonging to the family of N-acyl glycines. It is characterized by its long-chain fatty acid (stearic acid) linked to glycine via an amide bond. This compound has garnered interest due to its potential biological activities and presence in various biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Stearoylglycine can be synthesized through the reaction of stearic acid with glycine. The process typically involves the activation of stearic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, potentially using continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: N-Stearoylglycine undergoes various chemical reactions, including:
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield stearic acid and glycine.
Oxidation: The fatty acid chain can undergo oxidation, leading to the formation of hydroperoxides and other oxidized derivatives.
Substitution: The amide nitrogen can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Hydrolysis: Stearic acid and glycine.
Oxidation: Hydroperoxides and other oxidized fatty acid derivatives.
Substitution: Various N-substituted glycine derivatives.
Scientific Research Applications
N-Stearoylglycine has been studied for its potential roles in various scientific fields:
Chemistry: Used as a model compound to study the behavior of N-acyl glycines and their interactions with other molecules.
Mechanism of Action
N-Stearoylglycine exerts its effects through interactions with specific molecular targets and pathways:
Molecular Targets: It interacts with receptors and enzymes involved in lipid signaling pathways, such as fatty acid amide hydrolase (FAAH), which regulates its levels in vivo.
Pathways Involved: It modulates calcium influx in primary sensory neurons, influencing pain and inflammation responses.
Comparison with Similar Compounds
N-Stearoylglycine is part of a broader family of N-acyl glycines, which includes compounds such as N-palmitoylglycine and N-oleoylglycine. These compounds share similar structural features but differ in the length and saturation of the fatty acid chain:
N-Palmitoylglycine: Contains a palmitic acid (16-carbon) chain and has been shown to have higher calcium influx activity compared to this compound.
N-Oleoylglycine: Contains an oleic acid (18-carbon, unsaturated) chain and exhibits different biological activities due to the presence of a double bond.
Uniqueness of this compound: this compound is unique due to its specific fatty acid chain length and saturation, which influence its biological activity and interactions with molecular targets. Its distinct properties make it a valuable compound for studying the role of N-acyl glycines in biological systems .
Properties
IUPAC Name |
2-(octadecanoylamino)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(22)21-18-20(23)24/h2-18H2,1H3,(H,21,22)(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEYROBDNFIWNST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H39NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10935894 | |
Record name | N-(1-Hydroxyoctadecylidene)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10935894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Stearoylglycine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013308 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
6333-54-6, 158305-64-7 | |
Record name | Stearoylglycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6333-54-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycine stearamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006333546 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Stearoylglycine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158305647 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC15863 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15863 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(1-Hydroxyoctadecylidene)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10935894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What insights do microscopy techniques provide into the morphology and organization of N-Stearoylglycine layers on solid supports?
A2: Microscopy techniques like Atomic Force Microscopy (AFM) and Electrochemical Scanning Tunneling Microscopy (EC STM) offer valuable insights into the morphology and organization of this compound (1) layers transferred onto solid supports. [] AFM images reveal that (1) forms platelet-like structures indicative of a multilayer phase when deposited on certain substrates. [] EC STM, utilizing a gold (111) substrate, enables the study of the adsorption layer's nature and organization as a function of potential. [] These techniques contribute to a deeper understanding of the relationship between the molecular structure of (1), its self-assembly behavior, and the resulting morphology on different surfaces.
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